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Compound of Interest

Compound Name: 6-Fluoropyridine-2-boronic acid

Cat. No.: B1322907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-
Fluoropyridine-2-boronic acid, a valuable building block in medicinal chemistry and organic

synthesis. Due to the limited availability of direct experimental spectra for this specific isomer,

this document presents predicted spectral data based on analysis of related compounds,

alongside detailed, generalized experimental protocols for acquiring such data.

Introduction
6-Fluoropyridine-2-boronic acid is a heterocyclic organic compound featuring a pyridine ring

substituted with a fluorine atom at the 6-position and a boronic acid group at the 2-position.

This substitution pattern imparts unique electronic properties and reactivity, making it a

significant reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the

synthesis of complex molecules in drug discovery and materials science. The fluorine atom can

modulate the pKa of the boronic acid and influence the pharmacokinetic properties of resulting

compounds. Accurate spectral characterization is paramount for confirming the structure, purity,

and stability of this reagent in any research and development setting.

Predicted Spectral Data Summary
The following tables summarize the predicted spectral data for 6-Fluoropyridine-2-boronic
acid. These predictions are derived from the analysis of spectral data for similar compounds,
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including 2-fluoropyridine, 2-bromopyridine, pyridine-2-boronic acid, and other fluorinated

pyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.20 br s - B(OH)₂

~7.95 t ~7.8 H4

~7.60 dd ~7.8, 2.5 H3

~7.15 dd ~7.8, 2.5 H5

Note: The boronic acid protons (B(OH)₂) are expected to be a broad singlet and may exchange

with water in the solvent. The chemical shifts and coupling constants are estimations and may

vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~163.0 d ¹J(C,F) ≈ 240 C6

~150.0 (broad) s - C2

~142.0 d ³J(C,F) ≈ 15 C4

~125.0 d ⁴J(C,F) ≈ 4 C3

~110.0 d ²J(C,F) ≈ 35 C5

Note: The carbon attached to the boron atom (C2) is expected to exhibit significant broadening

due to the quadrupolar relaxation of the boron nucleus, which may render it difficult to observe.

[1] Carbon-fluorine couplings are approximate.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

~ -68 to -72 t ~8

Note: The chemical shift is referenced to CFCl₃. The fluorine atom is expected to couple with

the adjacent proton (H5).

Table 4: Representative Mass Spectrometry Data (ESI+)

m/z Interpretation

142.03 [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂)

124.02 [M+H - H₂O]⁺

164.02 [M+Na]⁺

Note: Boronic acids are known to be challenging to analyze by mass spectrometry and may

form dehydrated cyclic anhydrides (boroxines) or solvent adducts in the ion source.

Table 5: Representative Infrared (IR) Spectral Data (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3100 Broad, Strong
O-H stretch (boronic acid,

hydrogen-bonded)

~1610 Medium
C=C/C=N stretch (pyridine

ring)

~1470 Medium C-C stretch (pyridine ring)

~1350 Strong B-O stretch

~1250 Strong C-F stretch

~1080 Medium B-C stretch

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H, ¹³C, and ¹⁹F NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoropyridine-2-boronic acid in

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Using a protic

solvent like Methanol-d₄ can help to break down potential oligomeric species of the boronic

acid.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Reference the spectrum to the solvent peak.

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine spectrum.

Proton decoupling can be used to simplify the spectrum.

Use an appropriate fluorine frequency for the spectrometer.
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Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: Place a small amount of solid 6-Fluoropyridine-2-boronic acid
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure with the built-in clamp to ensure good contact between the sample and the

crystal.

Record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:

Sample Preparation: Prepare a dilute solution of 6-Fluoropyridine-2-boronic acid
(approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The

addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

such as a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode.
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Set the mass range to scan from m/z 50 to 500.

Synthesis and Analysis Workflow
A plausible synthetic route to 6-Fluoropyridine-2-boronic acid involves the lithiation of a

suitable precursor, such as 2-bromo-6-fluoropyridine, followed by quenching with a borate ester

and subsequent hydrolysis. The characterization of the final product is a critical step to ensure

its identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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